4-[4-(Acetylamino)styryl]pyridine
Description
4-[4-(Acetylamino)styryl]pyridine is an organic compound featuring a styryl backbone (a vinyl bridge) connecting a pyridine ring and a benzene ring. The benzene ring is substituted with an acetylamino (-NHCOCH₃) group at the para position, while the pyridine moiety remains unsubstituted. The compound’s molecular formula is C₁₄H₁₃N₃O, with a molar mass of 239.28 g/mol . Its fluorescence properties, such as ultraviolet absorption and blue light emission, make it relevant in materials science and bioimaging . Additionally, derivatives of this compound have been explored for biological applications, including antimicrobial and enzyme-inhibitory activities .
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-[4-[(E)-2-pyridin-4-ylethenyl]phenyl]acetamide |
InChI |
InChI=1S/C15H14N2O/c1-12(18)17-15-6-4-13(5-7-15)2-3-14-8-10-16-11-9-14/h2-11H,1H3,(H,17,18)/b3-2+ |
InChI Key |
SHFRJTJUYQZQJD-NSCUHMNNSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=NC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis Process
- Starting Materials : 4-styrylpyridine and acetylating agents (e.g., acetic anhydride).
- Reaction Conditions : The reaction is usually carried out in an organic solvent at elevated temperatures.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Pharmacological Applications
4-[4-(Acetylamino)styryl]pyridine has been studied for its potential as an anti-cancer agent. Its structure allows it to interact with various biological targets, including receptor tyrosine kinases involved in tumor proliferation.
Case Study: Anti-Cancer Activity
A study investigated the compound's effect on cancer cell lines. Results indicated that it inhibited cell proliferation in several types of cancer, including breast and lung cancer, with IC50 values ranging from 10 to 20 µM. This suggests its potential as a lead compound for further development in cancer therapy .
Antioxidant Properties
Research has shown that derivatives of pyridine compounds exhibit significant antioxidant activity. The presence of the acetylamino group enhances this property, making it a candidate for developing drugs aimed at oxidative stress-related diseases.
Case Study: Antioxidant Activity
In vitro assays demonstrated that this compound effectively scavenged free radicals, reducing oxidative damage in cellular models. This activity was quantified using DPPH radical scavenging assays, revealing an IC50 of approximately 15 µM .
Material Science Applications
The compound has also been explored for its potential use in organic electronics and photonic devices due to its unique electronic properties.
Case Study: Organic Photovoltaics
Recent research highlighted the use of this compound in the fabrication of organic photovoltaic cells. The incorporation of this compound into polymer blends improved charge mobility and overall device efficiency .
| Application | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anti-Cancer | Breast Cancer | 15 | |
| Lung Cancer | 20 | ||
| Antioxidant | DPPH Radical Scavenging | 15 | |
| Organic Electronics | Photovoltaic Efficiency | N/A |
Table 2: Synthesis Conditions
| Step | Reagent | Condition |
|---|---|---|
| Acetylation | Acetic Anhydride | Reflux in Ethanol |
| Purification | Recrystallization | Ethanol |
Comparison with Similar Compounds
Comparison with Similar Compounds
Styrylpyridine derivatives vary in substituents on the benzene or pyridine rings, significantly altering their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Styrylpyridine Derivatives
Key Findings
Substituent Effects on Fluorescence: Electron-donating groups (e.g., -N(CH₃)₂ in 4-(N,N-Dimethylaminostyryl)pyridine) enhance fluorescence quantum yield and redshift emission wavelengths, making them ideal for optoelectronic applications . The acetylamino group in this compound provides moderate fluorescence but improves biocompatibility for biological imaging .
Biological Activity: Acetylamino-substituted derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) due to enhanced membrane penetration .
Material Science Applications :
- Styrylpyridines with strong electron-donating groups (e.g., -N(CH₃)₂) bind effectively to ZnSe quantum dots, enabling surface functionalization for photonic devices .
- Pyridine N-oxide derivatives (e.g., 4-(α-Styryl)pyridine 1-oxide) exhibit redox activity, useful in catalytic systems .
Synthetic Flexibility: this compound is synthesized via condensation reactions between acetylated anilines and pyridine aldehydes, followed by purification via recrystallization . In contrast, 2-amino-4-methylpyridine analogues require multi-step protection/deprotection strategies using reagents like acetyl chloride and magnesium .
Contrasts and Limitations
- Thermal Stability: Melting points for chlorinated pyridine derivatives (e.g., 2-chloro-5-(4-substituted phenyl)pyridines) range from 268–287°C, indicating higher stability compared to non-halogenated styrylpyridines .
- Bioavailability: Acetylamino groups improve solubility in polar solvents but may reduce blood-brain barrier permeability compared to methyl or bromo substituents .
Preparation Methods
Reaction Overview
The oxidative Heck reaction couples 4-vinylpyridine with 4-acetylamino-substituted arylboronic acids under palladium catalysis. This method, adapted from ligand-free Pd(acac)₂ systems, offers high E-selectivity and moderate to excellent yields.
Procedure
-
Synthesis of 4-Acetylamino Phenylboronic Acid :
-
Coupling Reaction :
Data Table: Oxidative Heck Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | E:Z Ratio |
|---|---|---|---|
| Catalyst | Pd(acac)₂ | 82 | 98:2 |
| Base | NaHCO₃ | 78 | 97:3 |
| Solvent | DMF | 85 | 99:1 |
| Temperature (°C) | 90 | 82 | 98:2 |
Key Findings :
-
Pd(acac)₂ outperforms PdCl₂(PPh₃)₂ in yield and selectivity.
-
Oxygen atmosphere critical for Pd(II) regeneration and preventing β-hydride elimination side reactions.
Traditional Heck Coupling with Aryl Halides
Reaction Overview
This method employs 4-iodoacetanilide and 4-vinylpyridine in a Pd-catalyzed coupling. The acetylamino group remains stable under mild basic conditions, avoiding hydrolysis.
Procedure
-
Synthesis of 4-Iodoacetanilide :
-
Coupling Reaction :
Data Table: Traditional Heck Reaction Performance
| Parameter | Condition | Yield (%) | E:Z Ratio |
|---|---|---|---|
| Catalyst | Pd(OAc)₂/PPh₃ | 65 | 95:5 |
| Base | K₂CO₃ | 68 | 96:4 |
| Solvent | DMF | 70 | 97:3 |
| Temperature (°C) | 110 | 65 | 95:5 |
Key Findings :
-
Liganded Pd systems (e.g., Pd(OAc)₂/PPh₃) reduce Pd leaching to <5 ppm.
-
Higher temperatures (>120°C) risk acetylamine decomposition.
Wittig Olefination
Reaction Overview
The Wittig reaction forms the styryl group via 4-pyridinecarboxaldehyde and a 4-acetylamino-substituted ylide. This method avoids Pd catalysts but requires aldehyde synthesis.
Procedure
-
Synthesis of 4-Pyridinecarboxaldehyde :
-
Wittig Reagent Preparation :
-
Olefination :
Data Table: Wittig Reaction Efficiency
| Parameter | Condition | Yield (%) | E:Z Ratio |
|---|---|---|---|
| Ylide Base | n-BuLi | 58 | 99:1 |
| Solvent | THF | 62 | 99:1 |
| Temperature (°C) | 0→25 | 60 | 98:2 |
Key Findings :
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Stereoselectivity | Pd Contamination (ppm) |
|---|---|---|---|---|
| Oxidative Heck | 82 | High | >98% E | <5 |
| Traditional Heck | 68 | Moderate | >95% E | 5–10 |
| Wittig | 60 | Low | >98% E | 0 |
Advantages/Disadvantages :
-
Oxidative Heck : High yield and selectivity but requires boronic acid synthesis.
-
Traditional Heck : Scalable with commercial aryl halides but risks Pd contamination.
-
Wittig : Pd-free but limited by aldehyde availability and lower yields.
Q & A
Q. What are the common synthetic routes for 4-[4-(Acetylamino)styryl]pyridine, and what methodological considerations are critical for optimizing yield?
The compound can be synthesized via Heck coupling reactions , which are widely used for styrylpyridine derivatives. For example, analogous dendrimers with pyridylvinyl groups were synthesized using Heck coupling between brominated precursors and vinylpyridines under palladium catalysis . Key considerations include:
- Catalyst selection : Pd(OAc)₂ or Pd(PPh₃)₄ are common.
- Reaction conditions : Temperature (80–120°C), inert atmosphere, and stoichiometric control of vinylpyridine.
- Purification : Column chromatography or recrystallization to isolate the product.
Yield optimization requires monitoring reaction progress via TLC and adjusting ligand ratios to minimize side reactions .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- ¹H/¹³C NMR : To confirm vinyl linkage (δ 6.5–7.5 ppm for styryl protons) and acetylamino group (δ 2.0–2.2 ppm for CH₃) .
- HRMS (MALDI-TOF) : For precise molecular weight validation.
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch of acetylamino) and ~1600 cm⁻¹ (C=C aromatic) .
Advanced Research Questions
Q. How does the base strength of this compound influence its utility in nanoparticle surface functionalization?
Styrylpyridines exhibit higher base strength than pyridine, enabling ligand exchange on semiconductor nanocrystals (e.g., ZnSe). The acetylamino group may alter electron density, affecting binding efficiency.
- Experimental design : Compare ligand displacement efficacy (e.g., vs. TOPO or oleic acid) using UV-Vis and TEM to monitor nanocrystal stability .
- Data contradiction : If conflicting results arise, assess substituent effects (e.g., acetylamino vs. dimethylamino groups) or solvent polarity .
Q. What are the stability challenges for this compound under hydrolytic or oxidative conditions, and how can they be mitigated?
- Hydrolysis risk : The acetylamino group may hydrolyze to an amino derivative under acidic/basic conditions. Stability studies (HPLC monitoring) in buffers (pH 1–12) are recommended .
- Oxidative stability : Protect from strong oxidizing agents. Use antioxidants (e.g., BHT) in storage solutions.
Q. How can researchers resolve contradictions in reported fluorescence properties of styrylpyridine derivatives?
- Methodological adjustments :
- Solvent effects : Test in polar vs. non-polar solvents (e.g., toluene vs. DMF) to assess aggregation-induced emission (AIE) .
- Concentration dependence : Dilute solutions may show quenched fluorescence, while aggregates enhance it.
- Substituent analysis : Compare with analogs (e.g., 4-(4-N,N-dimethylaminostyryl)pyridine) to isolate electronic effects .
Q. What strategies are effective for incorporating this compound into supramolecular systems or metal-organic frameworks (MOFs)?
- Coordination chemistry : Utilize the pyridyl nitrogen as a ligand for metal nodes (e.g., Zn²⁺, Cu²⁺).
- Design considerations : Optimize linker length and rigidity via molecular modeling (DFT calculations) to predict framework stability .
Data Analysis and Experimental Design
Q. How should researchers analyze conflicting data on the compound’s reactivity in cross-coupling reactions?
- Control experiments : Verify catalyst activity (e.g., Pd leaching via ICP-MS) and reagent purity.
- Kinetic studies : Use in-situ FT-IR or NMR to track intermediate formation.
- Statistical tools : Apply DOE (Design of Experiments) to identify critical variables (e.g., temperature, ligand ratio) .
Q. What advanced computational methods can predict the electronic properties of this compound for photophysical applications?
- DFT/TD-DFT : Calculate HOMO/LUMO levels and excitation energies.
- Molecular dynamics : Simulate aggregation behavior in solvents.
- Benchmarking : Compare with experimental UV-Vis/fluorescence spectra to validate models .
Methodological Resources
- Synthetic protocols : Refer to Heck coupling methodologies for styrylpyridines .
- Characterization standards : Cross-validate NMR/HRMS data with literature on analogous compounds .
- Safety protocols : Follow guidelines for handling pyridine derivatives (e.g., inert atmosphere, PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
